![molecular formula C22H15ClN2OS B2721433 4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 325979-07-5](/img/structure/B2721433.png)
4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
“4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of cyanuric chloride with aniline . The synthesized compounds are then characterized using various spectroscopic techniques . The experimentally obtained spectroscopic data are often compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazole derivatives have been reported to undergo various chemical reactions. For instance, on hydrolysis, certain compounds can be converted to corresponding phenoxy acid . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial potential. Compounds containing the thiazole ring exhibit activity against bacteria, fungi, and viruses. Researchers have synthesized derivatives with promising antibacterial effects against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Antimicrobial Properties
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) in some organisms .
Mode of Action
It’s suggested that the compound might interact with its target through hydrogen bonding and pi-pi interactions .
Biochemical Pathways
Based on its potential interaction with sdh, it might affect the citric acid cycle, also known as the krebs cycle or the tricarboxylic acid cycle .
Result of Action
It’s suggested that the compound might exhibit antifungal activity against certain organisms .
Future Directions
The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with variable substituents on the thiazole ring to enhance their biological activities . Moreover, further studies on the structure-activity relationship of these compounds could provide valuable insights into their mechanisms of action .
properties
IUPAC Name |
4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGLYARFRDYVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(4,5-diphenylthiazol-2(3H)-ylidene)benzamide |
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